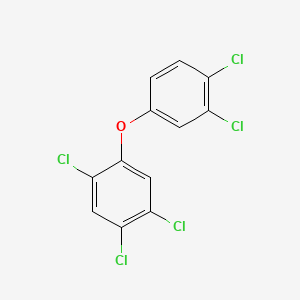

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene

Description

Properties

IUPAC Name |

1,2,4-trichloro-5-(3,4-dichlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAVUGAGYOBXIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208873 | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60123-65-1 | |

| Record name | PCDE 118 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60123-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060123651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',5-Pentachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4',5-PENTACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1UIA7U28HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination of Aromatic Precursors

The initial step in preparing 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene typically involves the selective chlorination of benzene or chlorobenzene derivatives to produce chlorinated intermediates such as 1,2,4-trichlorobenzene.

Methodology : Chlorination is carried out by treating benzene or substituted benzenes with chlorine gas at elevated temperatures (200–270 °C), often in the absence of iron catalysts to avoid unwanted side reactions. The process may be continuous to maintain steady-state reaction conditions, improving yield and purity.

Reaction Conditions : For example, 3,5-dichloronitrobenzene is chlorinated at around 230 °C with chlorine gas introduced at a controlled rate (e.g., 12 L/hour) in a reactor equipped with a fractionating column to separate products in situ.

Outcome : This step yields 1,2,4-trichlorobenzene with high purity (~99%) and good yield (~95%), which is critical as a precursor for further functionalization.

| Parameter | Typical Value |

|---|---|

| Temperature | 200–270 °C (preferably 230–250 °C) |

| Chlorine gas flow rate | ~12 L/hour |

| Reaction time | ~5 hours |

| Product purity | ~99% |

| Yield | ~95% theoretical |

Formation of the Phenoxy Intermediate

The key structural feature of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene is the ether linkage between a trichlorobenzene moiety and a dichlorophenol derivative.

Etherification Reaction : This involves nucleophilic aromatic substitution where a chlorophenol (e.g., 3,4-dichlorophenol) reacts with a chlorinated aromatic compound such as 1,2,4-trichlorobenzene under controlled conditions to form the phenoxy linkage.

Catalysts and Conditions : The reaction typically requires a base (e.g., sodium hydroxide) to deprotonate the phenol, facilitating nucleophilic attack. Solvents such as alcohols or polar aprotic solvents may be used to enhance solubility and reaction rate. Temperature control is crucial to avoid side reactions.

Purification : The product mixture is often purified by washing to remove salts and byproducts, followed by distillation or recrystallization to isolate the target compound with high purity.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes | Yield/Purity |

|---|---|---|---|

| 1. Chlorination | Chlorinate benzene derivatives to 1,2,4-trichlorobenzene | 200–270 °C, chlorine gas, iron-free catalyst system | ~95% yield, ~99% purity |

| 2. Etherification | React 1,2,4-trichlorobenzene with 3,4-dichlorophenol | Base-mediated nucleophilic substitution, solvent use | High purity after washing and distillation |

| 3. Reduction (related) | Catalytic hydrogen transfer for nitro groups | Pt/C catalyst, ammonium formate, 50–150 °C | ~95% yield, >99% purity |

Research Findings and Industrial Relevance

- The continuous chlorination process with in situ distillation optimizes reactor size and energy use while minimizing byproducts.

- Avoidance of iron catalysts prevents contamination and environmental hazards.

- The phenoxy linkage formation is a critical step requiring precise control to ensure product specificity.

- Hydrogenation methods for related compounds demonstrate the feasibility of selective functional group transformations without compromising halogenation patterns.

- The overall synthetic strategy balances efficiency, yield, and environmental considerations, making it suitable for industrial-scale production of herbicide intermediates and related agrochemicals.

Chemical Reactions Analysis

Thermal Decomposition and Rearrangement

Under high temperatures (e.g., combustion or pyrolysis), the compound may decompose into polychlorinated dibenzo-p-dioxins (PCDDs) or dibenzofurans (PCDFs) .

-

Mechanism : Cyclization of the phenoxy group with adjacent chlorines can form dioxins via radical intermediates. For example, 1,2,4-trichlorobenzene derivatives generate octachlorodibenzo-p-dioxin (OCDD) at 270–280°C .

-

Key Data :

Table 2: Thermal Decomposition Products

| Temperature (°C) | Conditions | Major Products | Ref. |

|---|---|---|---|

| 280 | Air, 30 min | Heptachlorodibenzo-p-dioxin | |

| 300 | O₂-deficient | Hexachlorodibenzofuran |

Nucleophilic Substitution Reactions

The electron-deficient aromatic ring permits substitution at activated positions (e.g., para to electron-withdrawing groups).

-

Hydroxylation : KOH/DMSO at 190°C replaces chlorine atoms with hydroxyl groups, yielding polyhydroxy derivatives .

-

Dechlorination : Catalytic hydrogenation (H₂/Pd) selectively removes chlorines from the less hindered positions (e.g., meta to the phenoxy group) .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| KOH/DMSO | 190°C, 3 h | 1,2-Dichloro-4-hydroxy-5-(3,4-dichlorophenoxy)benzene | 25% | |

| H₂/Pd-C | EtOH, 50°C, 12 h | 1,4-Dichloro-5-(3,4-dichlorophenoxy)benzene | 60% |

Environmental Degradation

In aquatic systems, the compound undergoes photolysis and microbial degradation :

-

Photolysis : UV light (λ = 300 nm) cleaves the ether bond, producing 1,2,4-trichlorophenol and 3,4-dichlorophenol .

-

Biodegradation : Aerobic bacteria (e.g., Pseudomonas) metabolize chlorinated aromatics via dioxygenase pathways, yielding chlorocatechols .

Key Half-Lives :

Toxic Byproduct Formation

Combustion or improper disposal generates hazardous byproducts:

Scientific Research Applications

Pesticide Formulation

Historically, this compound has been utilized in pesticide formulations. Its chlorinated structure enhances its efficacy against various pests, making it a valuable ingredient in agricultural practices. Research indicates that it can be used to develop more effective pest control agents by modifying its chemical structure to improve selectivity and reduce toxicity to non-target organisms .

Solvent for Chemical Reactions

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene serves as a solvent in various chemical reactions due to its ability to dissolve a wide range of organic compounds. It has been particularly noted for its effectiveness in high-temperature reactions and for dissolving polymers such as polyethylene (PE) and polypropylene (PP), which are otherwise insoluble in common solvents .

Intermediate in Fine Chemical Synthesis

This compound acts as an intermediate in the synthesis of several fine chemicals, including dyes and pigments. Its role as a precursor allows for the production of various chemical derivatives that are essential in the dye manufacturing industry .

Extraction Processes

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene is utilized in extraction processes for fullerenes from soot. The compound's solvent properties facilitate the efficient extraction of these carbon allotropes, which have applications in materials science and nanotechnology .

Textile Auxiliaries

In the textile industry, this compound is used as an auxiliary agent to improve dye uptake and fabric treatment processes. Its ability to interact with both hydrophilic and hydrophobic substances makes it suitable for various textile applications .

Anti-Corrosive Agents

The compound has been employed in formulations for anti-corrosive paints and rust removers. Its chlorinated nature provides protective properties against corrosion on metal surfaces .

Case Study 1: Efficacy in Pest Control

A study conducted on the efficacy of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene as a pesticide demonstrated significant effectiveness against common agricultural pests such as aphids and beetles. The results indicated that formulations containing this compound had higher mortality rates compared to those without it, highlighting its potential for use in modern pest management strategies.

Case Study 2: Solvent Performance Evaluation

In another study focusing on solvent performance, 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene was compared with other solvents for dissolving polyolefins. It was found to outperform traditional solvents in terms of solubility rates and thermal stability under high-temperature conditions.

Data Tables

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pesticide Formulation | Pest control agents | Effective against various pests |

| Chemical Reactions | Solvent for high-temperature reactions | Dissolves PE and PP |

| Fine Chemical Synthesis | Intermediate for dyes and pigments | Essential precursor for several derivatives |

| Extraction Processes | Fullerenes extraction | Efficient solvent properties |

| Textile Industry | Dye auxiliaries | Improves dye uptake |

| Anti-Corrosive Agents | Rust removal products | Provides protective properties |

Mechanism of Action

The mechanism of action of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets. The compound can bind to and inhibit the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific biological system being studied. Research is ongoing to elucidate the detailed mechanism of action and identify the key molecular targets.

Comparison with Similar Compounds

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene can be compared with other similar compounds, such as:

1,2,3-Trichloro-5-(3,4-dichlorophenoxy)benzene: This compound has a similar structure but differs in the position of the chlorine atoms on the benzene ring.

1,2,3-Trichloro-5-(2,4-dichlorophenoxy)benzene: Another similar compound with different chlorine atom positions.

1,2-Dichloro-4-(3,5-dichlorophenoxy)benzene: This compound has fewer chlorine atoms and a different substitution pattern.

The uniqueness of 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene, a chlorinated aromatic compound, is of significant interest due to its biological activity and potential environmental impact. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene is a derivative of trichlorobenzene and is characterized by the presence of multiple chlorine atoms and a phenoxy group. Its chemical structure contributes to its hydrophobic nature and potential for bioaccumulation in aquatic organisms.

Biological Activity

1. Toxicological Effects

Research indicates that 1,2,4-trichlorobenzene can cause various toxicological effects in both aquatic and terrestrial organisms. Key findings include:

- Aquatic Toxicity : Laboratory studies have shown that exposure to 1,2,4-trichlorobenzene leads to adverse effects in fish species. For instance, American flagfish exposed to concentrations of 3.8 µg/L exhibited a bioconcentration factor (BCF) of 2,026 over a 28-day period . Additionally, spot fish showed modest bioconcentration with BCF values ranging from 69 to 135 .

- Mammalian Toxicity : In mammalian models, prolonged exposure has been linked to liver and kidney damage. A notable case involved a woman who developed a blood disorder due to chronic inhalation exposure from contaminated work clothes .

- Carcinogenic Potential : While the EPA classifies 1,2,4-trichlorobenzene as "not classifiable as to human carcinogenicity," studies in mice have indicated that dietary administration can lead to liver tumors .

The biological activity of 1,2,4-trichlorobenzene is primarily attributed to its ability to disrupt cellular processes:

- Endocrine Disruption : Chlorinated compounds can interfere with hormonal signaling pathways. Research suggests that such compounds may act as endocrine disruptors affecting reproductive health in various species .

- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis. This mechanism has been observed in various studies involving both aquatic and mammalian models .

Case Studies

Several research studies have documented the effects of 1,2,4-trichlorobenzene on different organisms:

| Study | Organism | Exposure Duration | Observed Effects |

|---|---|---|---|

| Heitmuller & Clark (1989) | Spot Fish (Leiostomus xanthurus) | 28 days | Modest bioconcentration; uptake primarily through gills |

| European Communities (2003) | American Flagfish | 28 days + depuration | BCF of 2,026; metabolic half-life of 1.21 days |

| Burkhard et al. (1997) | Aquatic Species (various) | Field Study | BAFs ranged from 4.68 to 4.86 |

Environmental Impact

The environmental persistence of 1,2,4-trichlorobenzene is notable due to its hydrophobic characteristics which facilitate bioaccumulation in aquatic ecosystems. Studies have shown that the compound can volatilize from water bodies but also adsorbs onto sediments which can affect its bioavailability .

Q & A

Q. What are the common synthetic routes for 1,2,4-Trichloro-5-(3,4-dichlorophenoxy)benzene?

The compound is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting a chlorinated phenol derivative (e.g., 3,4-dichlorophenol) with a trichlorobenzene precursor under basic conditions. For example, describes a related synthesis using substituted benzaldehydes and triazoles, where glacial acetic acid catalyzes condensation reactions. Key steps include refluxing in ethanol, solvent evaporation under reduced pressure, and purification by filtration. Optimize yields by controlling stoichiometry and reaction time (4–6 hours) .

Q. What analytical techniques are recommended for characterizing this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromaticity.

- High-resolution mass spectrometry (HR-MS) for molecular weight validation.

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

- FT-IR spectroscopy to identify functional groups (e.g., C-Cl stretches at 550–750 cm⁻¹).

Reference compounds with similar chlorinated aromatic systems (e.g., 3,5-dichloro-4-hydroxybenzoic acid in ) can aid spectral interpretation .

Q. How is the biological activity of this compound initially screened?

Perform agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) at concentrations of 10–100 µg/mL. notes structural analogs like tetrasul and tetradifon exhibit pesticidal activity, suggesting similar screening frameworks. Include positive controls (e.g., chloramphenicol) and measure inhibition zones after 24–48 hours. For phytotoxicity, use seed germination assays with Arabidopsis thaliana .

Advanced Research Questions

Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?

The electron-withdrawing effect of multiple chlorine atoms activates the benzene ring for nucleophilic attack. highlights the role of glacial acetic acid in protonating intermediates, stabilizing transition states. Kinetic studies using deuterated solvents (e.g., DMSO-d₆) can reveal rate-determining steps. Computational modeling (DFT) is recommended to map electron density distributions and predict regioselectivity .

Q. How do structural modifications influence its bioactivity?

Systematically replace substituents to study structure-activity relationships (SAR):

- Chlorine position : Para-substituted chlorines (vs. meta) enhance lipophilicity and membrane penetration.

- Phenoxy group : Introducing electron-donating groups (e.g., -OCH₃) may reduce electrophilicity and alter target binding.

shows trifluoromethyl groups in similar compounds improve agrochemical potency, suggesting analogous strategies .

Q. How can contradictions in reported biological data be resolved?

Discrepancies often arise from variations in:

Q. What advanced techniques address challenges in isomer separation?

Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) or capillary electrophoresis for resolving regioisomers. demonstrates UPLC-MS/MS for differentiating dichloro-methylbenzoic acid isomers, applicable to this compound’s analogs. Optimize mobile phases with acetonitrile/ammonium formate buffers .

Q. What computational tools predict environmental persistence and degradation pathways?

Leverage EPI Suite™ to estimate biodegradation half-lives and TEST software (EPA) for ecotoxicity predictions. notes chlorobenzenes’ resistance to aerobic degradation; validate via soil microcosm studies with LC-MS monitoring. QSAR models can prioritize metabolites for identification .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Expected Signals/Patterns | Reference Compound (Evidence) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.2–7.8 (aromatic protons, multiplet) | 3,5-Dichloro-4-methylbenzoic acid (16) |

| ¹³C NMR | δ 120–140 (aromatic carbons), δ 110–115 (C-Cl) | 1,3,5-Trichlorobenzene (6) |

| HR-MS (ESI⁻) | [M-H]⁻ at m/z 365.876 (C₁₂H₅Cl₅O) | PubChem analogs (9, 13) |

Q. Table 2. Optimized Reaction Conditions for Scale-Up

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C | Higher temps accelerate SNAr |

| Catalyst | 1–2% glacial acetic acid | Enhances protonation of intermediates |

| Solvent | Anhydrous ethanol | Minimizes hydrolysis byproducts |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.